

Potential Biological Activity of Nitrophenoxy-Pyrrolidine Compounds

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Compound of Interest

Compound Name: (S)-3-(4-Nitrophenoxy)pyrrolidine
hydrochloride

CAS No.: 1286207-30-4

Cat. No.: B571763

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Executive Summary

The integration of nitrophenoxy moieties with pyrrolidine scaffolds represents a potent strategy in modern medicinal chemistry. This guide analyzes the "nitrophenoxy-pyrrolidine" structural motif—a hybrid pharmacophore combining the electron-deficient, hydrogen-bond-accepting nature of the nitrophenoxy group with the solubilizing, stereochemically versatile pyrrolidine ring.

While often appearing as high-value intermediates, these compounds exhibit distinct biological activities in their own right, particularly in oncology (kinase inhibition), antimicrobial resistance (MDR), and metabolic regulation (GPR40 modulation). This whitepaper synthesizes current data to provide a roadmap for researchers exploring this chemical space.

Chemical Basis & Structural Pharmacophores[1][2]

The biological efficacy of nitrophenoxy-pyrrolidine derivatives stems from the synergistic properties of their two core components.

The Pharmacophore[3]

- The Nitrophenoxy Group ():
 - Electronic Effect: The nitro group () is a strong electron-withdrawing group (EWG), decreasing electron density on the benzene ring. This facilitates stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
 - Binding: The oxygen atoms of the nitro group serve as obligate hydrogen bond acceptors.
- The Pyrrolidine Ring ():
 - Solubility: The basic nitrogen (pKa ~11) improves aqueous solubility and bioavailability.
 - Conformational Lock: The five-membered ring exists in a puckered envelope conformation, restricting the spatial arrangement of substituents and reducing the entropic penalty upon binding to a target enzyme.

Structural Classes

We categorize these compounds based on the linkage between the moieties:

- Direct Ether Linkage: Pyrrolidine directly bonded to the phenoxy oxygen (rare, unstable).
- Alkyl-Tethered: Pyrrolidine connected via an ethyl or propyl chain (e.g., 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine). This is the most bioactive class.
- Amide-Linked: Pyrrolidine coupled via a carbonyl to a nitrophenoxy-bearing scaffold (e.g., Pyrrolobenzodiazepine precursors).

Therapeutic Applications

Anticancer Activity: Kinase & Polymerase Inhibition

Nitrophenoxy-pyrrolidine derivatives function primarily as Type II Kinase Inhibitors and RNA Polymerase I inhibitors.

- Mechanism: The nitrophenoxy moiety occupies the hydrophobic "back pocket" of the kinase ATP-binding site. The nitro group often forms a critical hydrogen bond with the backbone amide of the "gatekeeper" residue.
- Key Targets:
 - c-Met / VEGFR-2: Compounds featuring a fluoro-nitrophenoxy motif linked to a pyridine-pyrrolidine core have shown nanomolar potency (IC₅₀ < 50 nM) against gastric and lung cancer lines.
 - RNA Polymerase I: Quinazolinone-pyrrolidine hybrids utilize the nitrophenoxy tail to intercalate DNA or bind the polymerase complex, inducing apoptosis in HepG2 cells.

Antimicrobial Activity: Overcoming MDR

With the rise of Multi-Drug Resistant (MDR) bacteria, this scaffold offers a new avenue, particularly against Gram-positive pathogens (*S. aureus*, MRSA).

- Pyrrolobenzodiazepine (PBD) Monomers:
 - Compound: (S)-Methyl 4-(4-(2-(Hydroxymethyl)pyrrolidine-1-carbonyl)-2-methoxy-5-nitrophenoxy)butanoate.
 - Activity: This specific derivative exhibits bactericidal activity (MIC 0.125–32 g/mL) against MDR strains.^[1] The pyrrolidine ring modulates the DNA-binding groove width, while the nitrophenoxy group enhances minor groove affinity.
- Nitro-Pyrrolomycins: Synthetic analogs where nitro groups replace halogens on the pyrrole core retain high antibacterial efficacy but with significantly reduced mammalian cytotoxicity compared to their halogenated parents.

Metabolic Regulation: GPR40 Modulators

In type 2 diabetes research, nitrophenoxy-pyrrolidine derivatives act as agonists for GPR40 (Free Fatty Acid Receptor 1).

- Function: Stimulation of GPR40 enhances glucose-stimulated insulin secretion (GSIS).
- SAR Insight: The nitrophenoxy group mimics the lipophilic tail of free fatty acids, while the pyrrolidine headgroup interacts with the polar residues (Arg183, Arg258) near the receptor surface.

Data Summary: Structure-Activity Relationships (SAR)

Compound Class	Primary Target	Biological Effect	Critical Structural Feature	Ref
Alkyl-Ether Pyrrolidines	RNA Polymerase I	Apoptosis in HepG2 / A549	2-carbon linker () is optimal; reduces potency.	[1]
PBD Conjugates	Bacterial DNA (Minor Groove)	Bactericidal (MRSA)	(S)-configuration of pyrrolidine is essential for DNA fit.	[2]
Pyridine-Pyrrolidines	c-Met / VEGFR-2	Tumor regression	3-fluoro-4-nitrophenoxy substitution maximizes hydrophobic contact.	[3]
Piperidine/Pyrrolidine Ethers	GPR40 Receptor	Insulin Secretion	Para-nitro position is critical for receptor activation.	[4]

Experimental Protocols

Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

A validated protocol for generating the core alkyl-tethered scaffold.

Reagents: 4-Nitrophenol, 1-(2-Chloroethyl)pyrrolidine HCl, Potassium Carbonate (), Acetone/DMF.

Step-by-Step Methodology:

- Activation: Dissolve 4-Nitrophenol (10 mmol) in anhydrous acetone (50 mL). Add anhydrous (30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Coupling: Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (12 mmol) and a catalytic amount of Sodium Iodide (NaI) to facilitate Finkelstein exchange.
- Reflux: Heat the mixture to reflux () for 12–16 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
- Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.
- Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over .
- Validation: Recrystallize from Ethanol/Ether. Expected Yield: 70–85%.
 - Checkpoint:
NMR should show characteristic triplets for the ethyl linker at 3.0 and 4.2 ppm.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Standard operating procedure for evaluating anticancer potential.

- Seeding: Seed A549 or MCF-7 cells (cells/well) in 96-well plates. Incubate for 24h at , 5% .
- Treatment: Treat cells with the nitrophenoxy-pyrrolidine derivative at gradient concentrations (0.1 M – 100 M). Include DMSO control (<0.5%) and Doxorubicin (positive control).
- Incubation: Incubate for 48 hours.
- Labeling: Add 20 L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove media. Add 150 L DMSO to dissolve formazan crystals.
- Quantification: Measure absorbance at 570 nm. Calculate IC using non-linear regression.

Visualization: Mechanisms & Pathways[3]

Synthesis Pathway: Nucleophilic Substitution

The following diagram illustrates the convergent synthesis of the nitrophenoxy-pyrrolidine scaffold via

reaction.

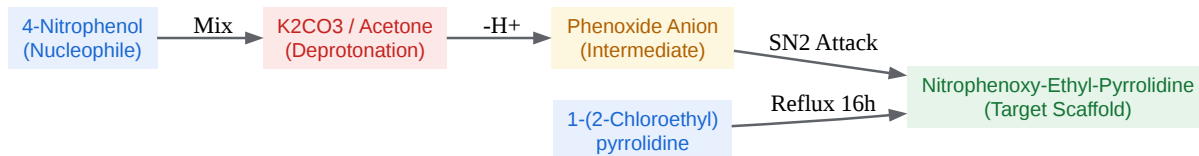


Figure 1: Convergent Synthesis of Nitrophenoxy-Pyrrolidine Scaffold via SN2 Reaction.

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Mechanism of Action: Kinase Binding

This conceptual model depicts how the nitrophenoxy-pyrrolidine moiety interacts within the ATP-binding pocket of a target kinase (e.g., VEGFR-2).

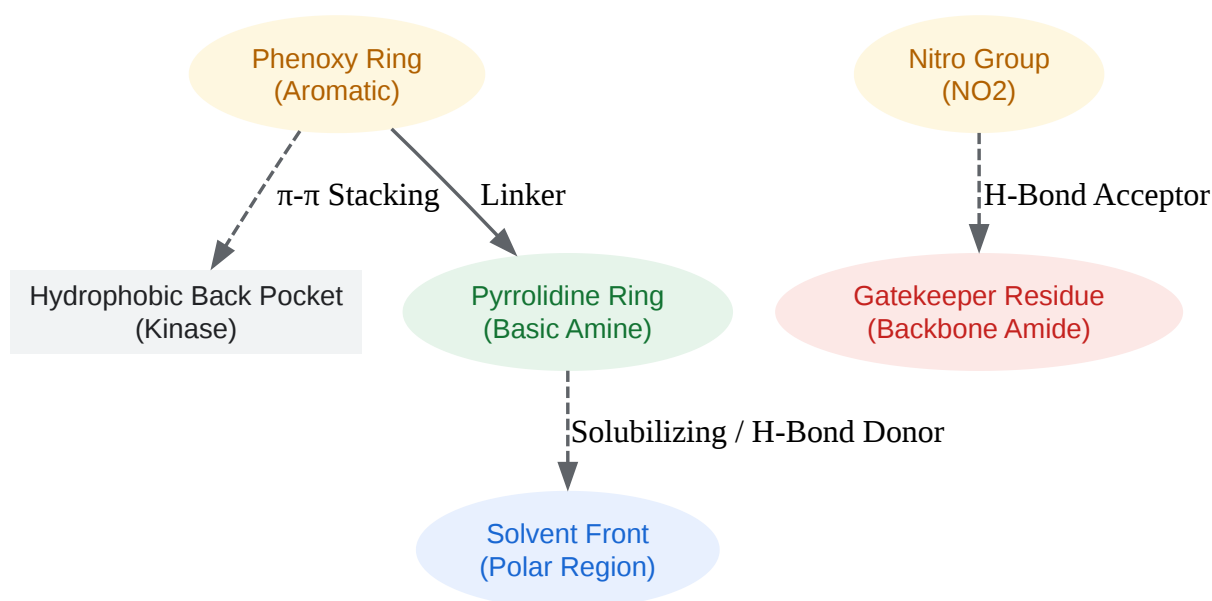


Figure 2: Pharmacophore Interaction Map within the Kinase ATP-Binding Pocket.

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Future Outlook

The nitrophenoxy-pyrrolidine scaffold is evolving beyond simple cytotoxicity. Future development is pivoting toward:

- PROTACs (Proteolysis Targeting Chimeras): Using the pyrrolidine moiety as a linker attachment point to degrade specific oncogenic proteins.
- Radiotracers: Replacing the nitro group with

or

isotopes for PET imaging of hypoxic tumors (exploiting the nitro-reductase mechanism).
- Neuroprotection: Optimizing the scaffold for blood-brain barrier penetration to target acetylcholinesterase in Alzheimer's therapy.

References

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